molecular formula C10H19NO5 B3102818 N,N-Bis(tert-butoxycarbonyl)hydroxylamine CAS No. 142654-29-3

N,N-Bis(tert-butoxycarbonyl)hydroxylamine

Cat. No. B3102818
CAS RN: 142654-29-3
M. Wt: 233.26 g/mol
InChI Key: BUQTYVUSGLJSKS-UHFFFAOYSA-N
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Description

N,N-Bis(tert-butoxycarbonyl)hydroxylamine, also known as N,O-Di-Boc-hydroxylamine, is a chemical compound with the linear formula (CH3)3COCONHOCOOC(CH3)3 . It is used in the preparation of azridines by cycloaddition of azides with nitroso Diels-Alder adducts . It also acts as a reagent for the synthesis of hydroxylamine derivatives t-butyl-N-(acyloxy)carbamates and N,O-diacylated N-hydroxyarylsulfonamides .


Synthesis Analysis

The synthesis of N,N-Bis(tert-butoxycarbonyl)hydroxylamine involves the use of 1,4-dihydropyrazine bis(vinyl phosphate) with triethylammonium formate, palladium acetate, and triphenylphosphine in THF . It is also used in the synthesis of N,O-diBoc-protected β-keto hydroxamic acids .


Molecular Structure Analysis

The molecular structure of N,N-Bis(tert-butoxycarbonyl)hydroxylamine is represented by the linear formula (CH3)3COCONHOCOOC(CH3)3 . It has a molecular weight of 233.26 .


Chemical Reactions Analysis

N,N-Bis(tert-butoxycarbonyl)hydroxylamine is used in the preparation of azridines by cycloaddition of azides with nitroso Diels-Alder adducts . It also acts as a reagent for the synthesis of hydroxylamine derivatives t-butyl-N-(acyloxy)carbamates and N,O-diacylated N-hydroxyarylsulfonamides .


Physical And Chemical Properties Analysis

N,N-Bis(tert-butoxycarbonyl)hydroxylamine is a solid at 20°C . It has a molecular weight of 233.26 . It should be stored under inert gas at a temperature below 0°C . It is sensitive to moisture and heat .

Safety and Hazards

N,N-Bis(tert-butoxycarbonyl)hydroxylamine is considered hazardous. It causes skin irritation and serious eye irritation . Precautions should be taken to avoid getting it in eyes, on skin, or on clothing. It should not be ingested or inhaled .

Future Directions

N,N-Bis(tert-butoxycarbonyl)hydroxylamine may be used for the synthesis of the 5-lipoxygenase inhibitor LY280810 . This suggests potential applications in the development of new pharmaceuticals.

properties

IUPAC Name

tert-butyl N-hydroxy-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-9(2,3)15-7(12)11(14)8(13)16-10(4,5)6/h14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQTYVUSGLJSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(tert-butoxycarbonyl)hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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